molecular formula C17H11N3O B5536577 4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5536577
M. Wt: 273.29 g/mol
InChI Key: WJJGFVRABIHWDN-UHFFFAOYSA-N
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Description

The focus on 4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine within the scientific community is driven by its potential applications across diverse fields, excluding direct drug use and dosage information. This compound is part of the 1,3,4-oxadiazole derivatives, known for their versatile chemical and physical properties.

Synthesis Analysis

The synthesis of 4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives involves complex chemical reactions, leveraging the characteristics of the 1,3,4-oxadiazole ring. For instance, Sharma et al. (2023) explored the electrochemical, morphological, and computational aspects of similar oxadiazole derivatives, highlighting the intricate synthesis processes and their efficacy as corrosion inhibitors (Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives has been a subject of study, with computational methods like density functional theory (DFT) being applied to understand their electronic aspects. These insights are crucial for comprehending how these compounds interact with other substances and their potential applications in various fields.

Chemical Reactions and Properties

Chemical reactions involving 4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives are complex, often resulting in the formation of novel compounds with significant applications. For instance, the reaction mechanisms, as detailed in the synthesis of oxadiazole derivatives, showcase the versatility of these compounds in creating materials with desirable properties (Sharma et al., 2023).

Scientific Research Applications

Synthesis and Bioactivity

Compounds containing 1,3,4-oxadiazole and pyridine moieties have been synthesized with various bioactivities, including antimicrobial and fungicide activity. For instance, a study focusing on the synthesis of 1,3,4-oxadiazole derivatives linked with pyridine showed these compounds exhibited anti-inflammatory, antibacterial, and fungicide bioactivities, although no significant fungicidal activity was observed in some derivatives. Some compounds demonstrated satisfactory growth inhibition against specific plants, suggesting potential agricultural applications (Zhi, 2004).

Electrochemical Properties

The electrochemical doping processes of poly(arylene-1,3,4-oxadiazole)s have been explored, revealing insights into their charge and discharge properties. These properties are influenced by the mesomeric effects of various aromatic units, such as phenylene, naphthylene, and biphenylene, indicating their potential in electronic and photonic applications (Janietz & Schulz, 1996).

Polymer Light-Emitting Diodes (PLEDs)

Research into novel heteroleptic iridium(III) complexes, incorporating pyridine derivatives as ancillary ligands, has shown promising results for application in polymer light-emitting diodes (PLEDs). These complexes exhibit high thermal stability and amorphous nature, contributing to good electroluminescence performance, highlighting their potential in display and lighting technologies (Tang et al., 2014).

Conducting Polymers

The synthesis of conducting polymers from low oxidation potential monomers based on pyrrole and pyridine derivatives has been reported. These polymers, due to their low oxidation potentials, exhibit stability in their electrically conducting form, suggesting applications in electronics and materials science (Sotzing et al., 1996).

Chirality and Conformational Analysis

The study of the stereodynamic behavior of pyrazolo[3,4-b]pyridines, especially with 1-naphthyl substituents, revealed high rotational barriers and distinct chiral properties. Such conformational and chiral characteristics are crucial in the development of new materials and pharmaceuticals (Gunasekaran et al., 2014).

Future Directions

The future research directions for “4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve exploring their potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds.

properties

IUPAC Name

5-naphthalen-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c1-2-4-14-11-15(6-5-12(14)3-1)17-19-16(20-21-17)13-7-9-18-10-8-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGFVRABIHWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

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